

# Technical Guide: Physicochemical Properties of (2-Chloropyridin-3-yl)(morpholino)methanone

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## Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)  
(morpholino)methanone

Cat. No.: B186819

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This technical guide provides a comprehensive overview of the physicochemical properties of the compound **(2-Chloropyridin-3-yl)(morpholino)methanone**. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this document combines verified molecular information with computationally predicted properties to offer a robust profile for research and development purposes.

## Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **(2-Chloropyridin-3-yl)(morpholino)methanone**. Experimental data for several key properties are not readily available in published literature; therefore, predicted values from reputable computational models are provided as estimates.

Property	Value	Data Type	Source
IUPAC Name	4-(2-chloronicotinoyl)morpholine	Experimental	CymitQuimica
Synonyms	(2-Chloropyridin-3-yl)(morpholino)methanone; 2-chloronicotinic acid morpholide	Experimental	CymitQuimica
CAS Number	53062-98-9	Experimental	Sigma-Aldrich[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	Experimental	Sigma-Aldrich[1]
Molecular Weight	226.66 g/mol	Experimental	Sigma-Aldrich[1]
Physical Form	Solid	Experimental	Sigma-Aldrich[1]
Melting Point	95-105 °C	Predicted	ChemAxon
Boiling Point	385.5 ± 42.0 °C at 760 mmHg	Predicted	ChemAxon
pKa (Most Basic)	1.85 ± 0.10	Predicted	ChemAxon
logP	1.48 ± 0.42	Predicted	ChemAxon
Water Solubility	0.89 g/L at 25°C	Predicted	ChemAxon

Disclaimer: Predicted values are computational estimates and should be confirmed by experimental validation.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Chloropyridin-3-yl)(morpholino)methanone** is not extensively documented, a representative procedure can be derived from standard amide coupling reactions involving 2-chloronicotinic acid and morpholine. The following protocol outlines a plausible synthetic route.

## Synthesis of (2-Chloropyridin-3-yl)(morpholino)methanone

This protocol involves a two-step process: the activation of 2-chloronicotinic acid to its corresponding acyl chloride, followed by nucleophilic substitution with morpholine.

### Step 1: Synthesis of 2-Chloronicotinoyl Chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).
- Add thionyl chloride ( $\text{SOCl}_2$ ) (2-3 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
- Heat the reaction mixture to reflux (approximately 75-80°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is typically used in the next step without further purification.

### Step 2: Amide Coupling with Morpholine

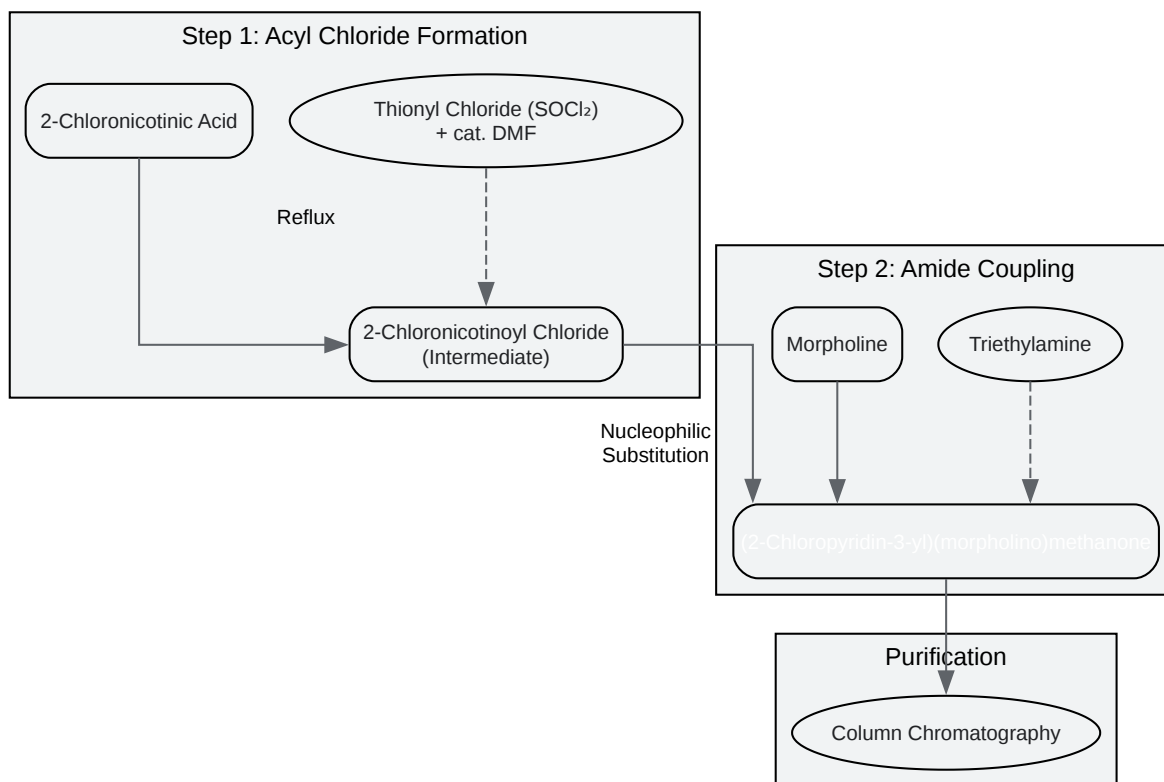
- In a separate flask, dissolve morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of the crude 2-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent to the morpholine solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

- Upon completion, quench the reaction with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield **(2-Chloropyridin-3-yl)(morpholino)methanone**.

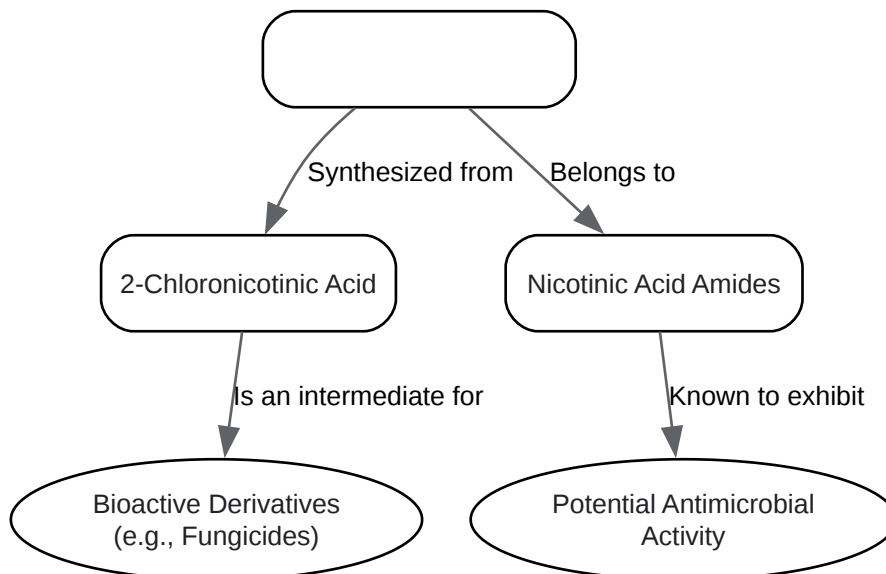
## Logical and Experimental Workflows

The synthesis of **(2-Chloropyridin-3-yl)(morpholino)methanone** follows a logical two-step chemical transformation. This workflow is visualized in the diagram below.

## Synthesis Workflow for (2-Chloropyridin-3-yl)(morpholino)methanone



## Potential Research Areas Based on Structural Analogs



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## References

- 1. xisdxjxsu.asia [xisdxjxsu.asia]
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